molecular formula C26H19BO2 B13704031 4,5-Diphenylanthracene-9-boronic Acid

4,5-Diphenylanthracene-9-boronic Acid

Cat. No.: B13704031
M. Wt: 374.2 g/mol
InChI Key: AZKIQGVAOQSSQO-UHFFFAOYSA-N
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Description

4,5-Diphenylanthracene-9-boronic acid is an anthracene-derived boronic acid featuring phenyl substituents at the 4- and 5-positions of the anthracene core and a boronic acid (-B(OH)₂) group at the 9-position. These compounds are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety facilitates carbon-carbon bond formation. Anthracene derivatives are also valued in materials science for their optoelectronic properties, such as fluorescence and charge transport, making them relevant in organic light-emitting diodes (OLEDs) and sensors .

Properties

Molecular Formula

C26H19BO2

Molecular Weight

374.2 g/mol

IUPAC Name

(4,5-diphenylanthracen-9-yl)boronic acid

InChI

InChI=1S/C26H19BO2/c28-27(29)26-22-15-7-13-20(18-9-3-1-4-10-18)24(22)17-25-21(14-8-16-23(25)26)19-11-5-2-6-12-19/h1-17,28-29H

InChI Key

AZKIQGVAOQSSQO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=C(C2=CC3=C1C=CC=C3C4=CC=CC=C4)C5=CC=CC=C5)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenylanthracene-9-boronic Acid typically involves the functionalization of an anthracene derivative. One common method is the Suzuki-Miyaura coupling reaction, where a bromoanthracene derivative reacts with a phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of boronic acids, including 4,5-Diphenylanthracene-9-boronic Acid, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenylanthracene-9-boronic Acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The anthracene core can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl rings .

Comparison with Similar Compounds

Key Compounds:

10-(2-Naphthyl)anthracene-9-boronic Acid (CAS: 597554-03-5):

  • Substituents: A 2-naphthyl group at the 10-position and boronic acid at the 9-position.
  • Impact: The naphthyl group extends conjugation compared to phenyl, enhancing absorbance/emission wavelengths. This compound is used in OLEDs due to its rigid, planar structure .

[10-(4-tert-Butylphenyl)anthracen-9-yl]boronic Acid (CAS: 870119-38-3): Substituents: A bulky tert-butylphenyl group at the 10-position.

9-Phenanthracenylboronic Acid (CAS: 68572-87-2):

  • Substituents: A fused phenanthrene system at the 9-position.
  • Impact: The phenanthrene moiety increases molecular rigidity and fluorescence quantum yield, making it suitable for optoelectronic devices .

[10-(Phenanthren-9-yl)anthracen-9-yl]boronic Acid (CAS: 911390-70-0):

  • Substituents: Phenanthrenyl group at the 10-position.
  • Impact: The extended aromatic system enhances thermal stability and charge transport properties, ideal for high-performance OLED layers .

Physical and Chemical Properties

Table 1: Comparative Properties of Anthracene Boronic Acids

Compound Name Substituents CAS Number Molecular Weight Melting Point (°C) Purity
4,5-Diphenylanthracene-9-boronic Acid 4,5-diphenyl, 9-B(OH)₂ Not provided Not provided Not provided Not available
10-(2-Naphthyl)anthracene-9-boronic Acid 10-(2-naphthyl), 9-B(OH)₂ 597554-03-5 ~380 (estimated) Not reported 99.00%
[10-(4-tert-Butylphenyl)anthracen-9-yl]boronic Acid 10-(tert-butylphenyl), 9-B(OH)₂ 870119-38-3 ~370 (estimated) Not reported Not available
9-Phenanthracenylboronic Acid Phenanthren-9-yl, B(OH)₂ 68572-87-2 222.05 165–170 97–98%

Notes:

  • The absence of a tert-butyl or naphthyl group may reduce solubility in non-polar solvents compared to derivatives like [10-(4-tert-butylphenyl)anthracen-9-yl]boronic acid.

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